5-Chloro-4-ethoxy-2-methoxyaniline

Catalog No.
S13796882
CAS No.
M.F
C9H12ClNO2
M. Wt
201.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Chloro-4-ethoxy-2-methoxyaniline

Product Name

5-Chloro-4-ethoxy-2-methoxyaniline

IUPAC Name

5-chloro-4-ethoxy-2-methoxyaniline

Molecular Formula

C9H12ClNO2

Molecular Weight

201.65 g/mol

InChI

InChI=1S/C9H12ClNO2/c1-3-13-8-5-9(12-2)7(11)4-6(8)10/h4-5H,3,11H2,1-2H3

InChI Key

DNBXWUGOJMUTPG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C(=C1)OC)N)Cl

5-Chloro-4-ethoxy-2-methoxyaniline is an organic compound characterized by a benzene ring substituted with three distinct functional groups: a chlorine atom at the 5-position, an ethoxy group at the 4-position, and a methoxy group at the 2-position. Its molecular formula is C11H14ClNC_{11}H_{14}ClN and it has a molar mass of approximately 215.69 g/mol. This compound belongs to the class of anilines, which are derivatives of aniline where one or more hydrogen atoms are replaced by substituents.

, including:

  • Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives using agents like potassium permanganate or chromium trioxide.
  • Reduction: The nitro group can be reduced to an amine group using reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
  • Substitution: The chloro group can be substituted with various nucleophiles under appropriate conditions, allowing for further derivatization of the compound .

Research indicates that 5-Chloro-4-ethoxy-2-methoxyaniline exhibits significant biological activity, particularly as an inhibitor of specific enzymes involved in cancer pathways. It has been evaluated for its antiproliferative effects against various cancer cell lines, showing potential in targeting mutant epidermal growth factor receptor and BRAF pathways, which are often overactive in cancers . The compound's mechanism involves binding to active sites of enzymes, thereby inhibiting their catalytic activity.

The synthesis of 5-Chloro-4-ethoxy-2-methoxyaniline can be achieved through several methods:

  • Substitution Reaction: A common method involves reacting 5-chloro-2-methoxyaniline with ethyl iodide in the presence of a base such as potassium carbonate. This reaction is typically performed in dimethylformamide at elevated temperatures to facilitate nucleophilic substitution.
  • One-Pot Synthesis: In industrial settings, continuous flow reactors may be utilized to optimize yield and purity. This method allows for streamlined production processes and minimizes purification steps.
  • Alternative Synthetic Routes: Various synthetic pathways can be employed depending on the desired yield and purity levels, including different reagents and solvents tailored to specific reaction conditions .

5-Chloro-4-ethoxy-2-methoxyaniline finds applications in several fields:

  • Pharmaceuticals: Due to its biological activity, it is investigated for use in developing anticancer drugs.
  • Chemical Synthesis: It serves as a versatile intermediate for synthesizing other complex organic compounds.
  • Material Science: The compound may also have applications in creating novel materials with specific chemical properties due to its unique functional groups.

Studies have shown that 5-Chloro-4-ethoxy-2-methoxyaniline interacts with various biological targets, primarily through enzyme inhibition mechanisms. Its interaction with specific amino acids within enzyme active sites has been characterized, revealing insights into its potential therapeutic roles. Such studies help elucidate the structure-activity relationships that govern its efficacy against cancer cell lines .

Compound NameKey Differences
5-Chloro-2-methoxyanilineLacks the ethoxy group
4-Ethoxy-2-methoxyanilineLacks the chloro group
5-Chloro-4-ethoxyanilineLacks the methoxy group

Uniqueness

5-Chloro-4-ethoxy-2-methoxyaniline is unique due to the presence of all three substituents (chloro, ethoxy, and methoxy) on the benzene ring. This combination imparts distinct chemical properties and reactivity compared to its analogs, making it particularly valuable for specific synthetic applications and biological interactions .

Retrosynthetic Pathways for 5-Chloro-4-ethoxy-2-methoxyaniline

The retrosynthetic analysis of 5-chloro-4-ethoxy-2-methoxyaniline follows fundamental principles of breaking chemical bonds based on existing chemical reactions and achieving maximum possible simplification [1]. The target molecule contains three distinct functional groups: a chlorine atom at the 5-position, an ethoxy group at the 4-position, and a methoxy group at the 2-position on the aniline framework .

Table 1: Retrosynthetic Disconnections for 5-Chloro-4-ethoxy-2-methoxyaniline

StepTarget CompoundDisconnectionPrecursor
15-Chloro-4-ethoxy-2-methoxyanilineEthoxy removal5-Chloro-2-methoxyaniline
25-Chloro-2-methoxyanilineChlorine installation2-Methoxyaniline
32-MethoxyanilineMethoxy installationAniline

Alternative retrosynthetic approaches involve starting from 4-chloro-1-methoxy-2-nitrobenzene, which upon reduction yields 5-chloro-2-methoxyaniline with 98% yield [3]. This pathway offers advantages in terms of regioselectivity and overall synthetic efficiency [3] [4].

Stepwise Synthesis Protocols

Chlorination Strategies for Position-Specific Halogenation

Position-specific halogenation of aniline derivatives requires careful consideration of electronic and steric factors to achieve regioselective chlorination [5] [6]. The classical electrophilic aromatic substitution typically favors para- and ortho-substitution patterns due to the electron-donating nature of the amino group [7] [8].

Direct chlorination of unprotected aniline derivatives can be achieved using copper(II) chloride as a chlorinating agent [5]. The mechanism involves copper(II) oxidation of aniline followed by chloride addition, yielding predominantly para-chlorinated products with minor ortho- and dichlorinated products [5]. Modern protocols utilizing ionic liquids as solvents have demonstrated significant improvements in reaction efficiency [5].

Table 2: Chlorination Conditions and Yields

Reagent SystemSolventTemperature (°C)Conversion (%)Para:Ortho Ratio
Copper(II) chlorideAqueous hydrochloric acid80-100853:1
Copper(II) chloride1-Hexyl-3-methylimidazolium chloride60924:1
N-ChlorosuccinimideDichloromethane25782.5:1

Highly ortho-selective chlorination can be achieved using secondary ammonium chloride salt organocatalysts at room temperature [6]. This methodology provides excellent regioselectivity and can be readily scaled for industrial applications [6]. The catalyst demonstrates recyclability and maintains activity through multiple reaction cycles [6].

For meta-selective chlorination, palladium-catalyzed carbon-hydrogen bromination and chlorination methods using N-bromophthalimide or N-chlorophthalimide have been developed [9]. These reactions overcome the competing ortho/para-selectivity of traditional electrophilic halogenation by employing directing group strategies [9].

Alkoxylation Techniques: Ethoxy vs Methoxy Group Installation

The installation of alkoxy groups on aromatic systems can be accomplished through several methodologies, with the Williamson ether synthesis being the most widely employed approach [10]. This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide ion via an S_N2 mechanism [10].

Methoxy group installation typically utilizes methyl iodide and potassium carbonate under basic conditions [11] [12]. The reaction proceeds efficiently at elevated temperatures, with potassium carbonate serving as both base and dehydrating agent [11]. Selective methylation in the presence of multiple hydroxyl groups can be achieved through careful control of reaction conditions and stoichiometry [12].

Table 3: Alkoxylation Reaction Conditions

Alkoxy GroupAlkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
MethoxyMethyl iodidePotassium carbonateDimethylformamide80489
EthoxyEthyl iodidePotassium carbonateMethanol65287
MethoxyDimethyl sulfateSodium hydroxideWater60685

Ethoxy group installation follows similar protocols but requires longer reaction times due to increased steric hindrance [13]. The use of ethyl iodide with potassium carbonate in methanol provides optimal yields for ethoxylation reactions [13]. Alternative approaches include acid-catalyzed alkoxylation using alcohols as nucleophiles in the presence of strong acids [14].

Iodine(III)-mediated carbon-hydrogen alkoxylation represents a metal-free alternative for aniline derivative functionalization [15]. This methodology demonstrates high reaction rates at ambient temperature and broad substrate scope [15]. The reaction proceeds via imine intermediates and provides access to alkoxyl-substituted N-arylimines [15].

Catalytic Systems and Reaction Kinetics

Catalytic systems for aniline synthesis and functionalization encompass diverse approaches ranging from heterogeneous metal catalysts to organocatalytic systems [16] [17]. Palladium-based catalysts have emerged as particularly effective for selective carbon-hydrogen functionalization reactions [18] [19].

The kinetics of aniline alkylation reactions follow Langmuir-Hinshelwood competitive associative adsorption mechanisms [17]. Rate equations derived from batch reactor data indicate that surface reaction between Schiff base intermediates and hydrogen represents the rate-limiting catalytic step [17]. Temperature dependence studies reveal activation energies in the range of 45-65 kilojoules per mole for typical alkylation reactions [17].

Table 4: Kinetic Parameters for Aniline Functionalization Reactions

Reaction TypeCatalystTemperature Range (K)Activation Energy (kJ/mol)Pre-exponential Factor (s⁻¹)
Reductive alkylationNickel/Organoclay373-42352.42.8 × 10⁶
Carbon-hydrogen olefinationPalladium/S,O-ligand313-35348.11.2 × 10⁵
Electrophilic substitutionIron(III) chloride298-33861.74.5 × 10⁷

Palladium/S,O-ligand catalytic systems demonstrate exceptional para-selectivity in carbon-hydrogen olefination reactions [18]. The reaction proceeds under mild conditions with broad substrate scope, including mono-, di-, and trisubstituted anilines bearing electron-donating and electron-withdrawing groups [18] [19]. Preliminary mechanistic studies suggest that the ligand promotes carbon-hydrogen bond cleavage, which constitutes the rate-determining step [18].

Aromatic guanidines function as highly active binary catalytic systems when combined with appropriate cocatalysts [20]. These systems demonstrate remarkable efficiency in carbon dioxide fixation reactions under mild conditions [20]. The presence of multiple nitrogen-hydrogen bonds modifies traditional reaction mechanisms through hydrogen bond formation [20].

Purification Techniques (Crystallization, Chromatography)

Purification of aniline derivatives relies primarily on crystallization and chromatographic separation techniques [21] [22]. Recrystallization represents the most widely employed method for solid purification, leveraging differences in solubility at varying temperatures [23] [24].

The recrystallization process involves dissolution of the impure compound in a heated solvent followed by controlled cooling to induce crystal formation [23] [25]. Solvent selection follows specific criteria: low solubility at room temperature, high solubility when heated, chemical inertness, and appropriate volatility for crystal drying [24]. Common solvents for aniline derivative purification include water, ethanol, and ethanol-water mixtures [21] [24].

Table 5: Solvent Systems for Aniline Derivative Purification

Compound TypePrimary SolventSecondary SolventTemperature Range (°C)Recovery (%)
Unsubstituted anilinesWaterEthanol20-8075-85
ChloroanilinesEthanolWater25-7880-90
MethoxyanilinesMethanolWater30-6585-95

Crystallization mechanisms for organic compounds follow nonclassical pathways involving multiple stages [26]. Initial formation of amorphous spherical aggregates is followed by densification and nucleation, leading to crystalline order development within precursor structures [26]. This process culminates in crystal growth through continuous transition from spherical to faceted morphologies [26].

Chromatographic purification employs column chromatography using silica gel or reversed-phase materials [27]. For aniline derivatives, carbon-18 columns with acetic acid-methanol mobile phases provide effective separation from amine impurities [27]. The separation mechanism relies on differential retention based on polarity and hydrogen bonding interactions [27].

Filtration techniques complement crystallization for complete purification [28]. Gravity filtration removes insoluble impurities while maintaining the desired filtrate [28]. Vacuum filtration using Büchner funnels facilitates rapid solid collection and minimizes product loss [24] [25].

Melting Point and Boiling Point Analysis

5-Chloro-4-ethoxy-2-methoxyaniline exhibits thermal properties consistent with substituted aromatic amines containing both electron-withdrawing and electron-donating groups [1]. The compound's molecular structure, featuring a chlorine atom at the 5-position, an ethoxy group at the 4-position, and a methoxy group at the 2-position, significantly influences its thermal behavior through intermolecular interactions and crystal packing arrangements.

Based on comprehensive analysis of structural analogs, the melting point of 5-chloro-4-ethoxy-2-methoxyaniline is estimated to fall within the range of 75-85°C [2] [3] [4]. This estimation derives from systematic comparison with related compounds: 5-chloro-2-methoxyaniline exhibits a melting point of 79-84°C [2], while 3-chloro-5-methoxyaniline melts at 33°C [3]. The additional ethoxy substituent in the target compound likely increases intermolecular hydrogen bonding capacity and van der Waals interactions, resulting in elevated melting temperatures compared to simpler analogs.

The boiling point estimation of 300-320°C is based on molecular weight considerations and substituent effects observed in related chloromethoxyaniline derivatives [5] [6]. Comparative analysis reveals that 4-chloro-2-methoxyaniline boils at 260.0°C at 760 mmHg [5], while 2-chloro-4-methoxyaniline exhibits a boiling point of 249°C [6]. The presence of the ethoxy group in 5-chloro-4-ethoxy-2-methoxyaniline increases the molecular weight to 201.65 g/mol [1], contributing to higher boiling point through enhanced intermolecular forces.

PropertyValueBasis of EstimationReference
Melting Point75-85°CStructural analog comparison [2] [3] [4]
Boiling Point300-320°CMolecular weight and substituent effects [5] [6]
Molecular Weight201.65 g/molExperimentally determined [1]

Thermodynamic Stability Considerations

The thermodynamic stability of 5-chloro-4-ethoxy-2-methoxyaniline is influenced by the electronic effects of its substituents. The chlorine atom provides electron-withdrawing inductive effects (-I effect), while the methoxy and ethoxy groups contribute electron-donating resonance effects (+M effect) [7]. This combination creates a balanced electronic environment that affects the compound's thermal decomposition pathways and stability ranges.

Research on related aromatic amines demonstrates that thermal decomposition typically occurs above 190°C for chloroaniline derivatives [8]. The presence of alkoxy groups may provide additional stabilization through resonance delocalization, potentially extending the thermal stability range of the target compound. Studies on substituted anilines indicate that compounds with similar substitution patterns exhibit thermal stability up to approximately 250-280°C before significant decomposition occurs [9].

Solubility Behavior in Organic Solvents

Solvent Selection and Solubility Patterns

The solubility behavior of 5-chloro-4-ethoxy-2-methoxyaniline in organic solvents is governed by the compound's amphoteric nature and the balance between hydrophilic and lipophilic substituents. The amino group provides hydrogen bonding capability, while the chlorine, methoxy, and ethoxy substituents influence both polarity and steric interactions [11].

Based on solubility studies of structural analogs, 5-chloro-4-ethoxy-2-methoxyaniline demonstrates good solubility in moderately polar organic solvents. The compound shows enhanced solubility in ethanol, dichloromethane, and dimethyl sulfoxide (DMSO) compared to purely apolar solvents [12]. The ethoxy and methoxy groups contribute to solubility in alcoholic solvents through hydrogen bonding interactions, while the aromatic ring system provides compatibility with moderately polar organic media.

SolventSolubility CategoryInteraction TypeReference
EthanolGoodHydrogen bonding [13]
DichloromethaneGoodDipole-dipole [12]
DMSOExcellentStrong dipole interactions [14]
ChloroformModerateWeak hydrogen bonding [3] [14]
WaterLimitedHydrophobic interactions dominant

Solubility Mechanisms and Thermodynamic Analysis

The solubility of 5-chloro-4-ethoxy-2-methoxyaniline in organic solvents follows thermodynamic principles related to enthalpy and entropy changes during dissolution. Studies on para-chloroaniline derivatives indicate that the dissolution process is generally endothermic and entropy-driven [11]. The presence of multiple substituents creates a complex solubility profile influenced by competing intermolecular forces.

Research on related methoxyaniline derivatives shows that solubility correlates strongly with solvent polarity and hydrogen bonding capacity [11]. The compound's estimated LogP value of 2.0-2.5 suggests moderate lipophilicity, consistent with good solubility in organic solvents of intermediate polarity. The presence of both electron-withdrawing and electron-donating groups creates a balanced polarity profile that enhances solubility in diverse organic media.

Solubility enhancement mechanisms include:

  • Hydrogen bonding through the amino group
  • Dipole-dipole interactions via the chlorine substituent
  • Van der Waals forces from the aromatic ring system
  • Solvation of alkoxy groups in polar aprotic solvents

pKa Determination and pH-Dependent Stability

Acid-Base Properties and pKa Estimation

The acid-base properties of 5-chloro-4-ethoxy-2-methoxyaniline are determined by the basicity of the amino group and the electronic effects of the ring substituents. The compound behaves as a weak base in aqueous solution, with the amino group capable of protonation under acidic conditions [15] [16].

Based on systematic analysis of structural analogs and substituent effects, the pKa of 5-chloro-4-ethoxy-2-methoxyaniline is estimated to fall within the range of 3.5-4.5. This estimation considers the electronic effects of the substituents: 5-chloro-2-methoxyaniline exhibits a pKa of 3.48±0.10 [2], while 3-chloro-5-methoxyaniline has a pKa of 3.12±0.10 [3]. The additional ethoxy group provides slight electron-donating effects that may marginally increase the basicity compared to purely methoxy-substituted analogs.

CompoundpKa ValueElectronic EffectsReference
5-Chloro-2-methoxyaniline3.48±0.10-I (Cl), +M (OMe) [2]
3-Chloro-5-methoxyaniline3.12±0.10-I (Cl), +M (OMe) [3]
2-Chloro-5-methoxyaniline2.23±0.10-I (Cl), +M (OMe) [4]
5-Chloro-4-ethoxy-2-methoxyaniline3.5-4.5 (estimated)-I (Cl), +M (OMe, OEt)Estimated

pH-Dependent Stability and Protonation States

The pH-dependent stability of 5-chloro-4-ethoxy-2-methoxyaniline is critical for understanding its behavior in various chemical environments. The compound exists in different protonation states depending on solution pH, with the neutral form predominating at pH values above the pKa and the protonated ammonium form dominant under acidic conditions [16].

Stability studies of related aniline derivatives demonstrate that the compound exhibits maximum stability in slightly basic to neutral pH ranges (pH 7-9) [17]. Under strongly acidic conditions (pH < 2), the protonated form may undergo hydrolysis of the alkoxy groups, while strongly basic conditions (pH > 12) may facilitate oxidative degradation of the amino group.

The Henderson-Hasselbalch equation governs the distribution of protonation states:
pH = pKa + log([A-]/[HA])

Where [A-] represents the neutral amine form and [HA] represents the protonated ammonium form. At physiological pH (7.4), the compound exists predominantly in the neutral form, enhancing its stability and reducing reactivity toward electrophilic attack.

Photostability and Degradation Kinetics

Photostability Assessment

5-Chloro-4-ethoxy-2-methoxyaniline exhibits photosensitivity characteristics typical of aromatic amines containing electron-rich substituents. The compound's chromophoric system, consisting of the substituted aniline core, absorbs ultraviolet radiation in the 250-350 nm range, making it susceptible to photochemical degradation under ambient light conditions [18] [19].

Studies on related chloroaniline derivatives demonstrate that photodegradation follows first-order kinetics with half-lives ranging from 2-24 hours under direct UV irradiation [19] [20]. The presence of electron-donating methoxy and ethoxy groups enhances the compound's UV absorption capacity, increasing photosensitivity compared to unsubstituted chloroanilines.

Photodegradation ParameterEstimated ValueInfluencing FactorsReference
UV Absorption Maximum270-290 nmAromatic amine chromophore [18]
Photodegradation Rate0.1-0.5 h⁻¹Substituent effects [19]
Half-life under UV2-8 hoursLight intensity dependent [20]

Degradation Mechanisms and Kinetics

The photodegradation of 5-chloro-4-ethoxy-2-methoxyaniline proceeds through multiple competing pathways involving free radical intermediates and excited state reactions. Primary degradation mechanisms include photooxidation of the amino group, dealkylation of methoxy and ethoxy substituents, and aromatic ring hydroxylation [18] [19].

Research on aromatic amine photodegradation indicates that the process follows pseudo-first-order kinetics under constant irradiation conditions [21]. The rate of degradation depends on factors including light intensity, wavelength, oxygen concentration, and the presence of photosensitizers or quenchers. The compound's estimated photodegradation rate constant ranges from 0.1-0.5 h⁻¹ under standard UV-B irradiation conditions.

Major degradation pathways include:

  • Photooxidation: Formation of nitroso and nitro derivatives through amino group oxidation
  • Dealkylation: Cleavage of ethoxy and methoxy groups yielding phenolic products
  • Hydroxylation: Introduction of hydroxyl groups on the aromatic ring
  • Chlorine displacement: Replacement of chlorine with hydroxyl or other nucleophiles

Photostabilization Strategies

Protection of 5-chloro-4-ethoxy-2-methoxyaniline from photodegradation requires implementation of appropriate stabilization strategies. UV screening agents, antioxidants, and light-blocking packaging materials effectively minimize photochemical degradation [22]. Studies on pharmaceutical photostabilization demonstrate that compounds with similar structures benefit from amber glass storage containers and addition of UV absorbers such as benzophenone derivatives.

The compound should be stored under controlled conditions including:

  • Amber or opaque containers to minimize light exposure
  • Inert atmosphere (nitrogen or argon) to prevent photooxidation
  • Temperature control (2-8°C) to reduce thermal acceleration of photodegradation
  • Addition of stabilizing agents such as ascorbic acid or tocopherol

Research indicates that proper photostabilization can extend the stability of photosensitive aromatic amines by factors of 10-100, making effective light protection essential for maintaining compound integrity during storage and handling [22].

XLogP3

2.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

201.0556563 g/mol

Monoisotopic Mass

201.0556563 g/mol

Heavy Atom Count

13

Dates

Modify: 2024-08-10

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